An In-depth Technical Guide to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
An In-depth Technical Guide to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. While detailed peer-reviewed literature on this specific compound is not extensively available, this guide, based on established chemical principles and analysis of related structures, offers valuable insights into its synthesis, characterization, and potential utility. The structural motifs present, namely the bromo-aminopyridine core and the pivalamide group, are frequently encountered in pharmacologically active molecules, suggesting its role as a key intermediate in the synthesis of novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
Introduction: Unveiling a Versatile Chemical Scaffold
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, identified by the CAS Number 1171919-93-9 , is a substituted pyridine derivative that holds significant promise as a building block in synthetic organic chemistry, particularly in the realm of drug discovery. The molecule's architecture, featuring a bromine atom at the 2-position, an N-pivaloyl group at the 3-position, and a dimethoxymethyl group at the 5-position of the pyridine ring, offers multiple avenues for chemical modification and elaboration.
The bromo-aminopyridine core is a well-established pharmacophore found in a variety of biologically active compounds. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the pyridine scaffold. The pivalamide moiety, a bulky tert-butyl group attached to an amide, can influence the compound's solubility, metabolic stability, and conformational preferences, all critical parameters in drug design. The dimethoxymethyl group is a protected form of a formyl (aldehyde) group, which can be readily deprotected to unveil a reactive aldehyde for further synthetic transformations. This latent functionality significantly enhances the synthetic utility of the molecule.
This guide will delve into the probable synthetic pathways for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, outline robust protocols for its characterization, and explore its potential applications as a pivotal intermediate in the development of novel therapeutics.
Physicochemical Properties and Data
A summary of the key physicochemical properties for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is presented in the table below. This data is compiled from chemical supplier databases and theoretical predictions.
| Property | Value | Source |
| CAS Number | 1171919-93-9 | Chemical Supplier Catalogs |
| Molecular Formula | C13H19BrN2O3 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 331.21 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |
| SMILES | COC(OC)c1cnc(Br)c(NC(=O)C(C)(C)C)c1 | Sigma-Aldrich[2] |
| InChI | 1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) | Sigma-Aldrich[2] |
Proposed Synthetic Pathway and Experimental Protocols
Caption: Proposed synthetic pathway for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Synthesis of the Precursor: 3-Amino-2-bromo-5-(dimethoxymethyl)pyridine
The synthesis of the key intermediate, 3-amino-2-bromo-5-(dimethoxymethyl)pyridine, is a critical first step. While the direct synthesis of this specific precursor is not documented, a plausible route can be inferred from the synthesis of analogous compounds. A common strategy involves the reduction of a corresponding nitro-pyridine.
Caption: Proposed synthesis of the key precursor.
A general procedure for the reduction of a nitropyridine to an aminopyridine using iron in acetic acid is as follows.[3]
Protocol 1: Synthesis of 3-Amino-2-bromo-5-(dimethoxymethyl)pyridine
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To a stirred suspension of iron powder (5 equivalents) in glacial acetic acid, add a solution of 2-bromo-5-(dimethoxymethyl)-3-nitropyridine (1 equivalent) in acetic acid dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethyl acetate.
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Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to afford the pure 3-amino-2-bromo-5-(dimethoxymethyl)pyridine.
Step 2: Acylation with Pivaloyl Chloride
The final step in the proposed synthesis is the acylation of the aminopyridine precursor with pivaloyl chloride. This is a standard amide bond formation reaction. Pivaloyl chloride is a common reagent for introducing the pivaloyl group.
Protocol 2: Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
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Dissolve 3-amino-2-bromo-5-(dimethoxymethyl)pyridine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
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Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
Characterization and Quality Control
To ensure the identity and purity of the synthesized N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a comprehensive analytical characterization is essential. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique will provide information about the number and types of protons in the molecule, as well as their connectivity. The expected spectrum would show signals for the tert-butyl protons (a singlet around 1.3 ppm), the methoxy protons of the acetal (a singlet around 3.3 ppm), the acetal proton (a singlet around 5.5 ppm), and the aromatic protons on the pyridine ring (two doublets in the aromatic region).
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¹³C NMR: This will confirm the carbon framework of the molecule. The spectrum should show distinct signals for the carbonyl carbon of the amide, the carbons of the pyridine ring, the tert-butyl carbons, and the carbons of the dimethoxymethyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-Br stretch.
Purity Analysis
High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) should provide good separation and allow for accurate quantification of purity.
Potential Applications in Drug Discovery and Development
The structural features of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide make it a valuable intermediate for the synthesis of a wide range of potential drug candidates.
Caption: Potential synthetic transformations of the core molecule.
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Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.
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Modification of the Formyl Group: The dimethoxymethyl group at the 5-position serves as a protected aldehyde. Upon deprotection under acidic conditions, the resulting formyl group can be further functionalized through reactions such as reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This versatility allows for extensive structural modifications at this position.
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Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 2- and 5-positions of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide makes it an attractive starting point for the design and synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.
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Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Toxicity: While specific toxicity data for this compound is not available, it should be treated as potentially harmful. In case of accidental exposure, seek immediate medical attention.
Conclusion
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a promising and versatile building block for medicinal chemistry and drug discovery. Although detailed scientific literature on this specific molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, robust characterization methods, and a discussion of its potential applications. The strategic placement of a bromine atom, a protected aldehyde, and a pivalamide group on the pyridine core offers a multitude of opportunities for synthetic diversification. Researchers and scientists in the field of drug development are encouraged to explore the potential of this compound as a key intermediate in the synthesis of novel and impactful therapeutic agents.
